2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is a synthetic organic compound that features both an ethoxyphenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and a suitable phenol derivative.
Introduction of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Coupling of the Intermediates: The final step involves coupling the ethoxyphenyl intermediate with the triazole intermediate using an amide bond formation reaction, typically employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the triazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Chemical Biology: It can be used as a probe to study biological processes, particularly those involving protein-ligand interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring can participate in hydrogen bonding or π-π interactions, while the ethoxyphenyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]acetamide: Similar structure but with a different triazole isomer.
Uniqueness
2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is unique due to the specific positioning of the ethoxy group and the triazole ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide a balance of hydrophilicity and lipophilicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(triazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-20-13-5-3-12(4-6-13)11-14(19)15-9-10-18-16-7-8-17-18/h3-8H,2,9-11H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVBVTZRMWUDMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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